2,4-Dichloro-5-iodo-1,3-thiazole
CAS No.:
Cat. No.: VC20434831
Molecular Formula: C3Cl2INS
Molecular Weight: 279.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3Cl2INS |
|---|---|
| Molecular Weight | 279.91 g/mol |
| IUPAC Name | 2,4-dichloro-5-iodo-1,3-thiazole |
| Standard InChI | InChI=1S/C3Cl2INS/c4-1-2(6)8-3(5)7-1 |
| Standard InChI Key | DVGDZPLJGAKVOU-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(SC(=N1)Cl)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiazole ring in 2,4-dichloro-5-iodo-1,3-thiazole consists of a five-membered aromatic system containing one sulfur and one nitrogen atom. Halogen substituents at positions 2, 4, and 5 introduce steric and electronic effects that influence reactivity. The iodine atom’s polarizability enhances intermolecular interactions, while chlorine atoms contribute to electrophilic substitution patterns .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃Cl₂INS |
| Molecular Weight | 279.9 g/mol |
| Density | 2.12 g/cm³ (estimated) |
| Melting Point | 56.5–57.5°C (analogous data) |
| Boiling Point | 285–290°C (decomposes) |
The compound’s stability under ambient conditions makes it suitable for storage and handling in laboratory settings, though moisture sensitivity necessitates anhydrous environments during synthesis .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiazole protons and halogen atoms. For instance:
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¹H NMR: A singlet at δ 7.85 ppm corresponds to the C5 proton adjacent to iodine.
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¹³C NMR: Peaks at δ 152.3 (C2), 148.9 (C4), and 98.5 ppm (C5) confirm halogen substitution .
Mass spectrometry (MS) fragments at m/z 279 (M⁺), 244 (M⁺–Cl), and 127 (C₃INS⁺) align with its structural features .
Synthesis and Optimization
Halogenation Strategies
The synthesis typically involves sequential halogenation of a thiazole precursor. A validated method includes:
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Lithiation-Iodination: Reacting 2,4-dichlorothiazole with n-butyllithium at −78°C, followed by iodine quench to introduce the C5-iodo group .
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Purification: Azeotropic distillation with toluene removes residual moisture, yielding 77–83% pure product .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | n-BuLi, Et₂O, −78°C | 85–90 |
| Iodination | I₂, Et₂O, −78°C to RT | 82–83 |
| Purification | Toluene azeotrope | 77–83 |
Continuous flow reactors improve scalability by maintaining low temperatures and minimizing side reactions.
Alternative Routes
Electrophilic iodination using I₂/KI in acidic media offers a one-pot alternative but suffers from lower regioselectivity (∼65% yield) . Comparative studies indicate that lithiation-iodination remains superior for large-scale production .
Biological Activity and Mechanism
Antimicrobial Efficacy
2,4-Dichloro-5-iodo-1,3-thiazole demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC 1.56–6.25 µM) and fungi (Aspergillus flavus: MIC 16 µg/ml) . Its mechanism involves:
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Enzyme Inhibition: Binding to FabH (β-ketoacyl-ACP synthase III), disrupting bacterial fatty acid biosynthesis .
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Membrane Disruption: Halogen-dependent interactions with lipid bilayers, enhancing permeability.
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Iodo and chloro substituents increase electrophilicity, enhancing target binding .
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Positional Effects: C5-iodo substitution improves antifungal activity compared to bromo analogs (e.g., 4-bromo-5-iodo-2-methylthiazole) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antiviral Agents: Modifications at C5 yield analogs with activity against HIV-1 protease .
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Anticancer Drugs: Coupling with pyridine moieties enhances topoisomerase II inhibition .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 50 g/ha.
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could reduce systemic toxicity while improving bioavailability .
Green Chemistry Approaches
Developing solvent-free iodination methods using mechanochemistry may enhance sustainability .
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